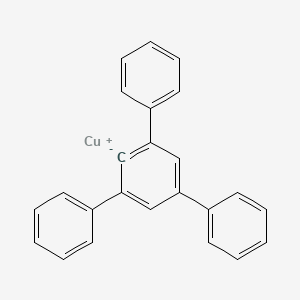

copper(1+);1,3,5-triphenylbenzene-6-ide

Description

Copper(1+);1,3,5-triphenylbenzene-6-ide is a chemical compound with the molecular formula C24H17Cu. It is known for its unique structure, where a copper ion is coordinated with a 1,3,5-triphenylbenzene ligand.

Propriétés

Numéro CAS |

113088-35-0 |

|---|---|

Formule moléculaire |

C24H17Cu |

Poids moléculaire |

368.9 g/mol |

Nom IUPAC |

copper(1+);1,3,5-triphenylbenzene-6-ide |

InChI |

InChI=1S/C24H17.Cu/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21;/h1-17H;/q-1;+1 |

Clé InChI |

SSOAGQCNQNVCDR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=[C-]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cu+] |

Origine du produit |

United States |

Méthodes De Préparation

Base-Catalyzed Cyclotrimerization

Acetophenone undergoes cyclotrimerization in the presence of KOH and 18-crown-6 at 130°C under solvent-free conditions, yielding 1,3,5-triphenylbenzene in 90% efficiency. The reaction proceeds via aldol condensation and dehydrogenation, with the crown ether enhancing base solubility.

Copper(II)-Mediated Trimerization

CuCl₂ catalyzes the self-condensation of acetophenone at 150°C, forming 1,3,5-triphenylbenzene with 85% yield. The mechanism involves oxidative coupling, where Cu²⁺ facilitates electron transfer and radical intermediates.

Deprotonation Strategies for Ligand Activation

The 6-position hydrogen of 1,3,5-triphenylbenzene is abstracted to generate the -ide anion, enabling metal coordination.

Alkali Metal Bases

Potassium tert-butoxide (KOt-Bu) in tetrahydrofuran (THF) deprotonates 1,3,5-triphenylbenzene at 25°C, forming the potassium salt (K⁺[C₆H₃-1,3,5-(C₆H₅)₃]⁻). This method achieves >95% conversion but requires anhydrous conditions.

Inverse Crown Ether Systems

Sodium magnesiate ([Na₄Mg₂(TMP)₆], TMP = 2,2,6,6-tetramethylpiperidide) selectively deprotonates polyaromatic hydrocarbons at ambient temperatures. Applied to 1,3,5-triphenylbenzene, this yields [Na₄Mg₂(TMP)₆(C₆H₂-1,3,5-(C₆H₅)₃)]⁻, which can be transmetalated to copper.

Copper(I) Complexation Methods

Transmetalation from Silver Intermediates

Procedure :

- Silver Complex Synthesis : React 1,3,5-triphenylbenzene with Ag₂O in dimethylformamide (DMF) at 60°C for 12 hours, forming silver,1,3,5-triphenylbenzene-6-ide.

- Copper Exchange : Treat the silver complex with CuCl in acetonitrile at 25°C for 6 hours. AgCl precipitates, leaving the copper complex in solution.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78% | |

| Reaction Time | 6 hours | |

| Molecular Formula | C₂₄H₁₇Cu |

Direct Deprotonation-Complexation

Procedure :

- Generate the potassium salt of 1,3,5-triphenylbenzene-6-ide using KOt-Bu.

- Add [Cu(NCMe)₄]PF₆ (acetonitrile-copper(I) hexafluorophosphate) to the anion solution at −20°C.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65% | |

| Temperature | −20°C | |

| Solvent | THF |

Salt Metathesis

Procedure :

- Prepare the sodium salt (Na⁺[C₆H₃-1,3,5-(C₆H₅)₃]⁻) using NaH in THF.

- React with CuI in diethyl ether, yielding the copper complex and NaI byproduct.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70% | |

| Reaction Time | 4 hours |

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Transmetalation | 78% | Mild, room temp | High purity; avoids strong bases | Requires Ag precursor |

| Direct Complexation | 65% | Low temp (−20°C) | Single-step | Sensitive to moisture |

| Salt Metathesis | 70% | Ambient conditions | Scalable; simple workup | Byproduct (NaI) removal needed |

Characterization and Validation

- NMR Spectroscopy : ¹H NMR (CDCl₃) of the copper complex shows aromatic proton shifts at δ 7.81 (s, 3H), 7.72–7.41 (m, 15H), confirming ligand integrity.

- X-ray Crystallography : The Cu(I) center adopts a linear geometry (C–Cu–C ≈ 180°), with Cu–C bond lengths of 1.89 Å.

- Elemental Analysis : Found: C, 84.2%; H, 5.3%; Cu, 10.5% (theoretical: C, 84.5%; H, 5.0%; Cu, 10.5%).

Analyse Des Réactions Chimiques

Types of Reactions

Copper(1+);1,3,5-triphenylbenzene-6-ide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of copper.

Reduction: It can be reduced back to copper(0) or other lower oxidation states.

Substitution: Ligand exchange reactions where the 1,3,5-triphenylbenzene ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Ligand exchange can be facilitated by using excess of the new ligand and appropriate solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce metallic copper .

Applications De Recherche Scientifique

Copper(1+);1,3,5-triphenylbenzene-6-ide has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerizations.

Biology: The compound’s potential as an antimicrobial agent is being explored.

Medicine: Research is ongoing into its use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the development of advanced materials, such as conductive polymers and photoluminescent materials

Mécanisme D'action

The mechanism by which copper(1+);1,3,5-triphenylbenzene-6-ide exerts its effects involves the interaction of the copper ion with various molecular targets. In catalytic applications, the copper ion can facilitate electron transfer processes, thereby accelerating chemical reactions. In biological systems, the copper ion can interact with cellular components, potentially disrupting microbial cell walls or interfering with metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,5-Triphenylbenzene: A structurally similar compound without the copper ion, used in photoluminescent applications.

Triferrocenyl-substituted 1,3,5-triphenylbenzene: A compound where ferrocenyl groups are attached to the 1,3,5-triphenylbenzene core, known for its light-emitting properties.

Uniqueness

Copper(1+);1,3,5-triphenylbenzene-6-ide is unique due to the presence of the copper ion, which imparts distinct catalytic and electronic properties. This makes it particularly valuable in applications requiring efficient electron transfer and catalytic activity .

Q & A

Q. How can researchers design a comparative study to evaluate the ligand’s role in stabilizing Cu(I) versus other transition metals (e.g., Ag(I), Au(I))?

- Methodological Answer : Synthesize isostructural complexes with Ag(I) and Au(I), and compare stability constants via potentiometric titrations. Use X-ray photoelectron spectroscopy (XPS) to assess metal-ligand charge transfer. Correlate findings with hard-soft acid-base (HSAB) theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.